(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone
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Description
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H19ClN2O2S and its molecular weight is 386.89. The purity is usually 95%.
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Scientific Research Applications
Structural and Synthetic Studies
Isomorphous Structures and Exchange Rule : Research has demonstrated the importance of isomorphous structures in understanding the chlorine-methyl exchange rule, highlighting the synthesis and characterization of compounds with specific substitutions that obey this rule. Such studies provide a foundation for analyzing similar compounds' behavior in crystallography and drug design (Rajni Swamy et al., 2013).
Molecular Interaction Studies : Investigations into molecular interactions of certain antagonists with cannabinoid receptors underline the utility of structural analogs in designing receptor-targeted therapies. This area of research is pivotal for understanding how variations in molecular structure impact receptor affinity and drug efficacy (Shim et al., 2002).
Synthesis and Characterization of Heterocycles : The synthesis and structural characterization of novel bioactive heterocycles, including their antiproliferative activities, shed light on the process of creating and analyzing new compounds with potential therapeutic benefits. These studies contribute to the broader field of medicinal chemistry by exploring the potential biological activities of new molecular entities (Prasad et al., 2018).
Biological and Pharmacological Research
Antimicrobial and Anticancer Agents : Synthesis of novel pyrazole derivatives with potential antimicrobial and anticancer activities illustrates the exploration of chemical compounds for therapeutic applications. Such research highlights the ongoing efforts to develop new treatments for infectious diseases and cancer, utilizing structural modifications to enhance biological activity (Katariya et al., 2021).
Enzyme Inhibitory Activity : Studies focusing on the design and evaluation of compounds for their enzyme inhibitory activities against targets like acetylcholinesterase and butyrylcholinesterase reveal the potential of chemical analogs in discovering new drugs. Molecular docking studies associated with these investigations help identify promising candidates for further pharmacological testing (Cetin et al., 2021).
Properties
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(4-thiophen-3-ylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2S/c1-13-18(19(22-25-13)16-4-2-3-5-17(16)21)20(24)23-9-6-14(7-10-23)15-8-11-26-12-15/h2-5,8,11-12,14H,6-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNRROFJUANWPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC(CC3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.